REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].C(=O)([O-])[O-].[K+].[K+].[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9])[CH3:20] |f:1.2.3|
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Name
|
|
Quantity
|
254 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1C=CC(=C(C#N)C1)OC
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 12 h
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
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Details
|
Water (2-5 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with diethyl ether (2×20 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine (1×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC=1C=CC(=C(C#N)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |